Product packaging for 2-chloro-N,N-bis(propan-2-yl)propanamide(Cat. No.:CAS No. 90477-06-8)

2-chloro-N,N-bis(propan-2-yl)propanamide

Cat. No.: B3002551
CAS No.: 90477-06-8
M. Wt: 191.7
InChI Key: VMGBVCZLORGNTJ-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(propan-2-yl)propanamide is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClNO B3002551 2-chloro-N,N-bis(propan-2-yl)propanamide CAS No. 90477-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-di(propan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-6(2)11(7(3)4)9(12)8(5)10/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGBVCZLORGNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90477-06-8
Record name 2-chloro-N,N-bis(propan-2-yl)propanamide
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Synthetic Methodologies and Reaction Pathways of 2 Chloro N,n Bis Propan 2 Yl Propanamide

Established Synthetic Routes for Amide Bond Formation

A primary and widely utilized method for the synthesis of 2-chloro-N,N-bis(propan-2-yl)propanamide is the reaction between an acyl halide, specifically 2-chloropropionyl chloride, and diisopropylamine (B44863). This nucleophilic acyl substitution reaction is typically straightforward and efficient.

The reaction proceeds via the nucleophilic attack of the diisopropylamine nitrogen on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to the reaction mixture to neutralize the hydrogen chloride byproduct that is formed.

Reaction Scheme:

CH3CHClCOCl + HN(CH(CH3)2)2 → CH3CHClCON(CH(CH3)2)2 + HCl

This method is generally favored for its high yields and the ready availability of the starting materials.

Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are effective coupling reagents for amide bond formation between a carboxylic acid and an amine. researchgate.netnih.gov In this approach, 2-chloropropionic acid is activated by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by diisopropylamine to form the desired amide.

One of the advantages of using DIC over DCC is that the urea (B33335) byproduct, N,N'-diisopropylurea, is more soluble in common organic solvents, simplifying its removal during product purification. nih.gov

Reaction Scheme using DCC:

CH3CHClCOOH + HN(CH(CH3)2)2 + C6H11N=C=NC6H11 → CH3CHClCON(CH(CH3)2)2 + C6H11NHCONHC6H11

This method is particularly useful when starting from the carboxylic acid is preferred or necessary, for instance, when the corresponding acyl halide is unstable or difficult to handle.

Other condensation reactions can also be employed for the synthesis of N,N-disubstituted propanamides. These can include the use of other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org This combination has been shown to be effective for a wide range of carboxylic acids and amines, providing good conversion yields. acs.org

Additionally, methods involving the in-situ activation of the carboxylic acid can be utilized. For example, the use of reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid to the acyl chloride, which then reacts with the amine as described in section 2.1.1.

Precursor Chemistry and Reagent Selection for this compound Synthesis

The primary precursors for the synthesis of this compound are a derivative of 2-chloropropionic acid and diisopropylamine.

2-Chloropropionic Acid Derivatives: The most common precursor is 2-chloropropionyl chloride . nih.gov It can be synthesized from 2-chloropropionic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optically active 2-chloropropionyl chloride can be prepared from optically active lactic acid. google.comgoogle.com

Diisopropylamine: This secondary amine is commercially available. academax.com

The choice of reagents will depend on the selected synthetic route. For acyl halide coupling, a base like pyridine or triethylamine is necessary. For carbodiimide-mediated coupling, DCC or DIC is the key reagent. nih.gov The selection of solvents is also important, with common choices including aprotic solvents like dichloromethane, diethyl ether, or tetrahydrofuran (B95107) to avoid unwanted side reactions.

Optimization of Reaction Conditions for Enhanced Synthesis Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: Amide bond formation reactions are often carried out at room temperature or below to control the reaction rate and minimize side reactions. For the acyl halide method, the initial addition of the amine is often done at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. Progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Stoichiometry of Reagents: Using a slight excess of the amine can help to drive the reaction to completion. When a base is used to scavenge HCl, at least a stoichiometric amount is required.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic and non-polar solvents are generally preferred.

Below is an interactive data table summarizing the optimization of reaction conditions for a generic amide synthesis, which can be adapted for the synthesis of this compound.

Stereochemical Considerations and Diastereoselectivity in Propanamide Synthesis

When the α-carbon of the propanamide is a stereocenter, as in this compound, stereochemical control becomes an important consideration. If the synthesis starts with a racemic mixture of 2-chloropropionyl chloride, the final product will also be a racemic mixture of the (R) and (S) enantiomers.

To obtain an enantiomerically pure or enriched product, it is necessary to start with an enantiomerically pure precursor, such as (S)-2-chloropropionic acid or (R)-2-chloropropionic acid. researchgate.net The reaction conditions for amide bond formation, particularly those involving acyl halides or carbodiimides, are generally not expected to cause racemization at the α-carbon, thus preserving the stereochemical integrity of the starting material.

In cases where the amine also contains a stereocenter, the reaction can lead to the formation of diastereomers. The diastereoselectivity of the reaction would then depend on the specific substrates and reaction conditions, potentially allowing for the preferential formation of one diastereomer over the other.

Table of Compounds

Exploration of Post-Synthetic Modifications and Derivatization Strategies for Related Analogs

The chemical structure of this compound offers several avenues for post-synthetic modification, primarily centered around the reactivity of the α-chloro group. The electron-withdrawing nature of the adjacent carbonyl group activates the chlorine atom for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the generation of diverse analogs.

One of the most common modifications of related α-chloroamides is the displacement of the chloride ion by various nucleophiles. nih.gov This can be achieved by reacting the parent compound with nucleophiles such as azides, thiols, or alkoxides. For instance, reaction with sodium azide (B81097) can yield the corresponding α-azido amide, a versatile intermediate for further chemical transformations. acs.org

The following table summarizes some potential nucleophilic substitution reactions for analogs of this compound:

NucleophileReagent ExampleProduct Functional Group
AzideSodium Azide (NaN3)α-azido amide
ThiolateSodium Thiophenoxide (NaSPh)α-thioether amide
AlkoxideSodium Methoxide (NaOMe)α-methoxy amide
AmineAmmonia (NH3)α-amino amide

Further derivatization strategies can involve modifications of other parts of the molecule. For instance, reduction of the amide functionality can lead to the corresponding amine derivatives. However, such transformations might require harsh reaction conditions that could also affect the chloro substituent.

Another approach to derivatization involves reactions at the α-carbon. Under basic conditions, deprotonation of the α-carbon can generate a carbanion, which can then participate in various carbon-carbon bond-forming reactions. However, the presence of the chlorine atom might lead to competing elimination reactions.

These post-synthetic modification and derivatization strategies highlight the potential of this compound and its analogs as scaffolds for the development of new chemical entities with tailored properties. The reactivity of the α-chloro group, in particular, provides a facile handle for introducing chemical diversity.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro N,n Bis Propan 2 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 2-chloro-N,N-bis(propan-2-yl)propanamide is expected to reveal four distinct signals, corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a proton ratio of 1:12:3:2.

The methine proton on the 2-chloropropanoyl moiety (H-b) is anticipated to appear furthest downfield due to the combined electron-withdrawing effects of the adjacent chlorine atom and the carbonyl group. msu.educhemicalbook.com The methine protons of the two N-isopropyl groups (H-c) are also deshielded by the adjacent nitrogen atom. The methyl protons of the isopropyl groups (H-d) and the methyl group on the propanoyl backbone (H-a) are expected in the upfield alkyl region. docbrown.info

Based on the n+1 rule for spin-spin splitting, the signal for H-a (a methyl group adjacent to a methine) would be a doublet. The signal for H-b (a methine adjacent to a methyl group) would be a quartet. The signal for H-c (a methine adjacent to two methyl groups, totaling 6 protons) would appear as a septet. Finally, the signal for H-d (methyl groups adjacent to a single methine) would be a doublet.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
H-a (CH3-CHCl)~1.7Doublet (d)3H
H-b (CH3-CHCl)~4.6Quartet (q)1H
H-c (N-CH(CH3)2)~3.8Septet (sept)2H
H-d (N-CH(CH3)2)~1.3Doublet (d)12H

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In a proton-decoupled ¹³C NMR spectrum, five distinct signals are predicted for the unique carbon environments within this compound. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal. mdpi.com The carbon atom bonded to the electronegative chlorine (C-b) will also be significantly deshielded. docbrown.info The remaining signals correspond to the methine and methyl carbons of the isopropyl groups and the methyl carbon of the propanoyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~170
C-b (CH3-CHCl)~55
C-c (N-CH(CH3)2)~48
C-a (CH3-CHCl)~22
C-d (N-CH(CH3)2)~20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected cross-peaks would be observed between H-a and H-b, confirming the 2-chloropropanoyl fragment, and between H-c and H-d, confirming the structure of the N-isopropyl groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link each proton signal from Table 1 to its corresponding carbon signal in Table 2 (e.g., H-a to C-a, H-b to C-b, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. columbia.eduresearchgate.net Key HMBC correlations would include:

A correlation from the methyl protons (H-a) to the carbonyl carbon (C=O).

A correlation from the methine proton (H-b) to the carbonyl carbon (C=O).

Correlations from the N-isopropyl methine protons (H-c) to both the carbonyl carbon (C=O) and the isopropyl methyl carbons (C-d).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band for the amide C=O stretch (Amide I band), typically appearing in the region of 1630-1680 cm⁻¹. nih.gov Multiple bands corresponding to C-H stretching from the alkyl groups would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration is expected to produce a signal in the fingerprint region, generally between 600 and 800 cm⁻¹. acs.org

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H Stretch (sp³)2850 - 2980Medium-Strong
C=O Stretch (Amide I)1630 - 1680Strong
C-H Bend1370 - 1465Medium
C-N Stretch1100 - 1300Medium
C-Cl Stretch600 - 800Medium-Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Interpretation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The molecular ion peak for this compound would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The nominal molecular weight is 191 g/mol , so peaks at m/z 191 and 193 would be expected.

Common fragmentation pathways for amides and halogenated compounds would likely be observed. acs.orgnih.gov Alpha-cleavage is a dominant fragmentation pathway for amides, which could lead to the formation of the [N(C₃H₇)₂]⁺ ion (m/z 100) or the [CH₃CHClCO]⁺ ion (m/z 90/92). youtube.com Loss of a chlorine radical from the molecular ion would produce a fragment at m/z 156. The base peak is often a stable carbocation, with the diisopropylamino fragment at m/z 100 being a strong candidate. nist.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Possible Fragment Identity
191[M]⁺ (Molecular Ion)
156[M - Cl]⁺
148[M - C₃H₇]⁺
100[N(C₃H₇)₂]⁺
90[CH₃CHClCO]⁺
43[C₃H₇]⁺ (Isopropyl cation)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a molecule by measuring its exact mass to several decimal places. measurlabs.com This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. rsc.orgchromatographyonline.com

For this compound, the molecular formula is C₉H₁₈ClNO. The calculated exact mass for the monoisotopic molecular ion [C₉H₁₈³⁵ClNO]⁺ is 191.10769 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide definitive confirmation of the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the purity assessment of this compound. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the main compound as well as trace-level impurities or degradation products.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, such as a DB-5 or similar nonpolar column. coresta.org The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the parent molecule and any related substances. Quantitation is generally achieved by using an internal standard. coresta.org

For this compound, GC-MS is crucial for identifying potential byproducts from its synthesis, such as unreacted starting materials or over-chlorinated species. It is also invaluable for studying the compound's stability by identifying products of degradation that may arise from hydrolysis, dehalogenation, or thermal decomposition.

Table 1: Potential Impurities and Degradation Products of this compound Detectable by GC-MS

Compound NameChemical FormulaMolecular Weight ( g/mol )Potential Origin
N,N-bis(propan-2-yl)propanamideC₉H₁₉NO157.26Dechlorination
2-hydroxy-N,N-bis(propan-2-yl)propanamideC₉H₁₉NO₂173.25Hydrolysis
Diisopropylamine (B44863)C₆H₁₅N101.19Hydrolysis of amide bond
2-Chloropropanoic acidC₃H₅ClO₂108.52Hydrolysis of amide bond

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its chemical structure and stereochemistry. The data obtained would be essential for understanding its physical properties and for computational modeling studies.

Table 2: Representative Crystallographic Data for a Related Compound, 2-chloro-N-(p-tolyl)propanamide. researchgate.net

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
a (Å)9.5119 (3)
b (Å)9.6885 (4)
c (Å)21.8439 (8)
V (ų)2013.05 (13)
Z8
Radiation typeCu Kα
Temperature (K)100

This data is for an analogous compound and serves as an example of the parameters determined via X-ray crystallography.

The way molecules pack within a crystal lattice is governed by a network of intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions are expected to play a key role. Unlike primary or secondary amides, the tertiary amide in the target molecule lacks an N-H donor for classical hydrogen bonding. However, the carbonyl oxygen can act as a hydrogen bond acceptor for other donor molecules.

Based on studies of analogous chlorinated amides, the following interactions are likely to be significant:

Halogen Bonding: A weak, directional interaction between the electrophilic region of the chlorine atom and a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule (C-Cl···O=C), is anticipated. nih.govnih.gov This type of interaction is a key feature in the crystal engineering of halogenated organic compounds.

C-H···O Interactions: Weak hydrogen bonds between activated C-H groups (e.g., from the isopropyl methine or the chloropropanoyl backbone) and the carbonyl oxygen can contribute to the stability of the crystal lattice. nih.govnih.gov

In the analogous structure of 2-chloro-N-(p-tolyl)propanamide, molecules are linked into chains by N-H···O hydrogen bonds and C-H···O interactions, which then form stacks featuring weak halogen bonding. nih.gov A similar, albeit modified, packing motif driven by C-H···O and halogen bonds would be expected for this compound.

X-ray crystallography provides precise data on the conformation of the molecule as it exists in the crystal, including critical torsion angles. For this compound, key conformational features would include the planarity of the amide group, the orientation of the two isopropyl groups relative to the amide plane, and the torsion angle along the C-C bond of the 2-chloropropanoyl moiety.

In the related compound 2-chloro-N-(p-tolyl)propanamide, the aryl ring is twisted relative to the amide backbone plane, with a C—C—N—C torsion angle of approximately 45°. nih.gov For this compound, the steric bulk of the two isopropyl groups would dictate their orientation, likely adopting a conformation that minimizes steric hindrance around the nitrogen atom. The conformation around the chiral center (C2 of the propanamide group) would also be fixed in the crystal lattice.

Chromatographic Techniques for Separation Science and Purity Profiling

Chromatographic methods are indispensable for the separation, analysis, and purity determination of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two complementary techniques widely used for these purposes.

HPLC is the premier technique for the quantitative analysis and purity profiling of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing chloroacetanilide-type compounds. mdpi.com

The analysis would involve separating the compound on a hydrophobic stationary phase, such as a C18 column, using a polar mobile phase. mdpi.com A gradient elution, typically with water and a miscible organic solvent like methanol (B129727) or acetonitrile, allows for the efficient separation of the main peak from any impurities with different polarities. mdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity. mdpi.com The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of this compound

ParameterCondition
SystemHPLC or UHPLC with DAD or MS detector
ColumnC18, e.g., Kinetex C18 (150 mm × 3 mm, 2.6 µm) mdpi.com
Mobile Phase AWater (often with a modifier like formic acid) researchgate.net
Mobile Phase BAcetonitrile or Methanol mdpi.com
ElutionGradient program (e.g., 60% B to 100% B over 10 minutes) mdpi.com
Flow Rate~0.5 - 1.0 mL/min
Column Temperature25 - 40 °C researchgate.net
DetectionUV at a suitable wavelength (e.g., 210-230 nm) or MS scan mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for monitoring the progress of chemical reactions, such as the synthesis of this compound. psu.eduiaea.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

A typical TLC analysis involves spotting the reaction mixture onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. scite.ai The plate is then developed in a sealed chamber containing a suitable mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). psu.edu The separated spots are visualized under UV light (if the compound is UV-active) or by staining with a chemical reagent, such as potassium permanganate (B83412) or phosphomolybdic acid. psu.edu The relative retention factor (Rf) value of the product spot can be compared to that of the starting materials to track the reaction's completion.

Table 4: General Conditions for TLC Reaction Monitoring

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄ on aluminum or glass plates psu.edu
Mobile PhaseHexane:Ethyl Acetate or Cyclohexane:Ethyl Acetate in various ratios (e.g., 4:1, 2:1) psu.edu
ApplicationCapillary spotting of the crude reaction mixture
DevelopmentAscending chromatography in a closed chamber
Visualization1. UV light at 254 nm2. Staining with an appropriate reagent (e.g., potassium permanganate, phosphomolybdic acid) psu.edu

An extensive search for dedicated computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies on the specific compound, this compound, has been conducted. The search aimed to locate scholarly articles and research data pertaining to its molecular geometry optimization, electronic structure, and reactivity descriptors as outlined in the user's request.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables while adhering to the strict requirements of scientific accuracy and sole focus on this compound. Generating content on these highly specific computational parameters without published research would amount to speculation and would not meet the authoritative and factual standards requested.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Electronic Structure and Reactivity Descriptors

Hyperpolarizability Calculations for Non-Linear Optical Properties

Searches for hyperpolarizability calculations and the evaluation of non-linear optical (NLO) properties specifically for 2-chloro-N,N-bis(propan-2-yl)propanamide did not yield any dedicated studies. Computational investigations into the NLO properties of molecules typically involve quantum chemical calculations to determine the first and second hyperpolarizabilities, which are crucial indicators of a material's potential for applications in optoelectronics. However, no such data has been published for this particular compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

There are no available research articles or data detailing molecular dynamics (MD) simulations of this compound. MD simulations are powerful computational tools used to understand the dynamic behavior, conformational changes, and stability of molecules over time by simulating the movement of atoms and molecules. The absence of these studies means that insights into the compound's flexibility, interaction with solvents, and thermal stability at an atomic level are currently unavailable.

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Specific molecular docking studies for this compound are not found in the current body of scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a target protein. While studies on other propanamides exist, the interaction of this compound with any biological target has not been computationally explored and reported.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for this compound or a series of analogs that would define its activity. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of such models is a critical step in rational drug design and environmental risk assessment.

Two-Dimensional (2D) QSAR Methodologies

There is no evidence of the application of 2D-QSAR methodologies to a dataset including this compound. 2D-QSAR studies use descriptors calculated from the 2D representation of a molecule (e.g., connectivity indices, constitutional descriptors) to build a predictive model of its activity.

Three-Dimensional (3D) QSAR Pharmacophore Model Development

No 3D-QSAR or pharmacophore models have been published that are based on the activity of this compound. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structures of molecules to derive predictive models. Pharmacophore modeling identifies the essential 3D arrangement of functional groups responsible for biological activity.

Selection and Calculation of Molecular Descriptors

As no QSAR studies have been performed, there are no specific sets of molecular descriptors that have been selected or calculated to describe the physicochemical properties and structural features of this compound in the context of predicting a specific biological activity. The calculation of molecular descriptors is a foundational step in any QSAR study, but without an activity endpoint to correlate with, this has not been undertaken in published research.

Comprehensive Search Reveals No Specific Computational Chemistry or QSAR Studies for this compound

Following an extensive review of scientific literature and chemical databases, it has been determined that there are no publicly available research studies specifically focused on the computational chemistry or Quantitative Structure-Activity Relationship (QSAR) of the compound this compound. Therefore, the detailed analysis requested for the sections on statistical validation of QSAR models, their applicability domain, and subsequent virtual screening based on these models cannot be provided.

While research exists for the broader class of chloroacetamide herbicides, the strict focus of the user's request on "this compound" prevents the inclusion of data from related but distinct chemical entities. The scientific community has explored various other chloroacetamide derivatives through computational methods, but this specific compound does not appear to have been a subject of such detailed investigation.

The absence of specific data for this compound means that no information can be presented for the following outlined sections:

Virtual Screening and Rational Design Based on Computational Insights

Without foundational QSAR models for this compound, there are no statistical validation metrics, applicability domains, or rational design studies to report.

Environmental Fate and Degradation Pathways of 2 Chloro N,n Bis Propan 2 Yl Propanamide

Chemical Stability and Hydrolysis Kinetics in Aquatic Environments

The stability of propisochlor (B166880) in aquatic environments is primarily influenced by hydrolysis, a chemical process in which the molecule reacts with water. The rate of this reaction is dependent on factors such as pH and temperature.

Hydrolysis of propisochlor has been shown to follow first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the herbicide. researchgate.net Studies conducted in aqueous solutions at various pH values have demonstrated the susceptibility of propisochlor to hydrolysis. The degradation process is notably accelerated in alkaline solutions. researchgate.netnih.gov

The rate of hydrolysis is significantly influenced by the acidity or alkalinity of the medium. researchgate.net In acidic conditions, the propisochlor molecule can form hydrogen bonds with water, which can inhibit the degradation process. researchgate.net Conversely, in neutral and alkaline media, the molecule may exist in an ionized form, leading to more rapid photolysis and degradation. researchgate.net The stability of the molecule to light irradiation varies with pH, and alkaline conditions can promote the reaction by removing H+ ions formed during photodegradation. researchgate.net

Interactive Data Table: pH-Dependent Photolysis Kinetics of Propisochlor

pHKinetics EquationReaction Rate Constant (k/h)Half-life (t1/2/h)Correlation Coefficient (R)
1.68lnc = -0.7828t + 3.95510.78280.890.9605
4.01----
5.39----
6.45----
8.36lnc = -0.9406t + 3.88310.94060.740.9475
12.90lnc = -1.8228t + 4.01431.82280.380.9893

Data sourced from a study on the photolysis behavior of propisochlor in different buffers. The original study did not provide complete data for all pH values listed in their table.

Detailed studies specifically identifying the hydrolytic products of propisochlor are limited in the readily available scientific literature. However, based on the degradation pathways of similar chloroacetamide herbicides, it is plausible that hydrolysis involves the cleavage of the chloroacetyl group to form a hydroxylated derivative. Further research is needed to fully characterize the specific hydrolytic products of propisochlor under varying environmental conditions.

Photodegradation Mechanisms under Simulated and Natural Environmental Conditions

Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for propisochlor in the environment, particularly in aquatic systems.

The rate of propisochlor photodegradation is significantly affected by the intensity and wavelength of the light source. researchgate.net Shorter wavelengths and higher light intensity lead to a more rapid breakdown of the molecule. researchgate.netresearchgate.net Consequently, the photolysis rate under a mercury lamp is greater than that under solar light, which is in turn greater than the degradation rate in darkness. researchgate.netresearchgate.net Propisochlor exhibits strong absorption in the far-ultraviolet region, with a major absorption peak at 192.2 nm and a weaker peak near 220 nm, and absorbs less light with wavelengths greater than 260 nm. researchgate.net The photodegradation process follows first-order kinetics. researchgate.netnih.gov

The photodegradation of propisochlor involves several transformation pathways, with dechlorination and hydroxylation being prominent mechanisms. researchgate.net A key finding is that the benzene (B151609) ring of the molecule remains intact during photodegradation under both solar and mercury lamp irradiation, and the amido linkage is also relatively stable. researchgate.netnih.gov The α-hydrogen on the substituent of the benzene ring is, however, active. researchgate.netnih.gov

The number and type of photoproducts can vary depending on the light source. Under solar light, only one primary photoproduct has been detected, whereas irradiation with a mercury lamp results in the formation of multiple products, including the one observed under solar light. researchgate.net

A proposed photodegradation pathway suggests that the cleavage of the C-Cl bond is a primary step, leading to a chlorine-free radical. This radical can then react with a hydroxyl group to form a hydroxylated product. Further intramolecular reactions can lead to the formation of a bicyclic lactam. Other proposed transformations include the loss of the 1-methyl-ethoxy-methyl group and photochemical rearrangement following dechloromethylation. researchgate.net

Microbial Degradation in Soil and Water Systems

Microbial degradation is a critical process in the dissipation of many herbicides from soil and water environments. While specific studies on the microbial degradation of propisochlor are limited, research on the closely related chloroacetamide herbicide, propachlor (B1678252), provides some insights into potential pathways.

Soil microorganisms, including bacteria and fungi, are known to degrade various pesticides. nih.gov For propachlor, soil bacterial communities have been shown to be capable of its degradation. nih.gov In one study, a mixed bacterial culture was enriched from a pesticide disposal site that could degrade propachlor. nih.gov Two bacterial strains, identified as resembling Moraxella and Xanthobacter species, were key to this degradation. One strain initiated the breakdown, releasing a metabolite that the second strain could then utilize. nih.gov The degradation of propachlor by some bacteria involves the initial cleavage of the molecule to form intermediates that can be further metabolized. nih.gov

Given the structural similarities between propisochlor and other chloroacetamide herbicides, it is likely that soil and aquatic microorganisms also play a role in its degradation. However, further research is required to isolate and identify the specific microbial species capable of degrading propisochlor and to elucidate the precise metabolic pathways and resulting degradation products.

Assessment of Biodegradability by Indigenous Microbial Consortia

Microbial degradation is a primary mechanism for the dissipation of propachlor in the environment. nih.gov Indigenous microbial consortia in soil and water play a vital role in breaking down this herbicide.

Enrichment studies using soil from pesticide disposal sites have successfully isolated microbial communities capable of degrading propachlor. nih.gov In one such study, a culture containing approximately six bacterial strains was enriched. nih.gov The highest yield of microbial biomass and effective degradation occurred when two of these isolates, identified as resembling Moraxella and Xanthobacter species, were grown together in a mineral salts medium with propachlor as the sole carbon source. nih.gov This suggests a synergistic relationship where one strain initiates the breakdown and another utilizes the resulting metabolites. nih.gov

Table 1: Microbial Genera Involved in Propachlor Degradation

Microbial GenusRole in DegradationReference
Moraxella sp. (Strain DAK3)Initiates degradation by metabolizing the N-substituted acylanilide. nih.gov
Xanthobacter sp. (Strain MAB2)Grows on the metabolite produced by Moraxella sp. nih.gov
Pseudomonas sp. (Strain PEM1)Utilizes propachlor as a sole carbon source, following a distinct degradation pathway. nih.gov
Acinetobacter sp. (Strain BEM2)Utilizes propachlor as a sole carbon source, with a different metabolic pathway compared to Pseudomonas sp. nih.gov

Elucidation of Microbial Metabolites and Biotransformation Pathways

Research has identified several metabolites and distinct biotransformation pathways for propachlor, primarily through the action of soil bacteria such as Pseudomonas and Acinetobacter. nih.gov

Two novel degradation pathways have been characterized in Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2. nih.gov In both strains, the initial step is dehalogenation, leading to the formation of N-isopropylacetanilide. nih.gov However, the subsequent metabolic steps differ significantly.

In Pseudomonas sp. strain PEM1, N-isopropylacetanilide is further transformed into acetanilide, acetamide, and eventually catechol. nih.gov The aromatic ring of catechol is then cleaved, leading to the release of carbon dioxide. nih.gov

Conversely, Acinetobacter sp. strain BEM2 metabolizes N-isopropylacetanilide by cleaving the bond between the nitrogen atom and the acetyl group, which yields N-isopropylaniline. nih.gov This intermediate is then degraded to form isopropylamine (B41738) and catechol, with the latter also undergoing ring cleavage. nih.gov

Another identified metabolite in propachlor degradation by a soil bacterial community is 2-chloro-N-isopropylacetamide, which is released into the medium by one strain and subsequently utilized by another. nih.gov

Table 2: Key Metabolites in Propachlor Biotransformation

MetabolitePrecursorMicrobial Strain(s)Reference
N-isopropylacetanilidePropachlorPseudomonas sp. PEM1, Acinetobacter sp. BEM2 nih.gov
AcetanilideN-isopropylacetanilidePseudomonas sp. PEM1 nih.gov
AcetamideAcetanilidePseudomonas sp. PEM1 nih.gov
N-isopropylanilineN-isopropylacetanilideAcinetobacter sp. BEM2 nih.gov
IsopropylamineN-isopropylanilineAcinetobacter sp. BEM2 nih.gov
CatecholAcetanilide, N-isopropylanilinePseudomonas sp. PEM1, Acinetobacter sp. BEM2 nih.gov
2-chloro-N-isopropylacetamidePropachlorMoraxella sp. DAK3 nih.gov

Sorption and Leaching Behavior in Diverse Soil Matrices

The sorption and leaching behavior of propachlor are critical factors determining its mobility and potential to contaminate groundwater. nih.gov Propachlor generally exhibits high mobility in soil, which is attributed to its high water solubility and low affinity for adsorption to soil particles. epa.govnih.gov

The soil organic carbon partition coefficient (Koc) for propachlor has been measured in various soil types, with values ranging from 73 to 125, indicating high mobility. nih.gov The sorption of propachlor in soil is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.net Soils with higher organic carbon content tend to exhibit greater sorption of propachlor, which reduces its mobility. researchgate.net

Studies have shown that the addition of organic amendments, such as pig manure compost and lakebed sludge, can increase the sorption of propachlor in soils and consequently decrease its desorption and leaching. researchgate.net Conversely, the presence of dissolved organic matter (DOM) can reduce the sorption of propachlor, thereby increasing its mobility and the amount detected in soil leachate. nih.govacs.org

Column leaching experiments have demonstrated that the application of DOM increases the total concentration of propachlor in the leachate. nih.gov Similarly, soil thin-layer chromatography has shown higher retention factors (Rf) for propachlor in the presence of DOM, indicating increased movement through the soil profile. nih.govacs.org

Table 3: Freundlich Sorption Coefficients (Kf) of Propachlor in Soil with Amendments

Soil AmendmentConcentrationKf ValueEffect on SorptionReference
Control (None)N/A1.692Baseline nih.gov
Dissolved Organic Matter (DOM)60 mg DOC L⁻¹Lower than controlDecreased nih.gov
Dissolved Organic Matter (DOM)120 mg DOC L⁻¹Lower than controlDecreased nih.gov
Triton X-100 (surfactant)96 mg L⁻¹Lower than controlDecreased nih.gov
Triton X-100 (surfactant)192 mg L⁻¹Lower than controlDecreased nih.gov
Triton X-100 (surfactant)288 mg L⁻¹0.687Decreased nih.gov

Volatilization and Potential for Atmospheric Transport Studies

Volatilization can be a significant pathway for the dissipation of pesticides from soil and plant surfaces into the atmosphere. researchgate.net For propachlor, volatilization from soil surfaces is generally considered to be negligible under most conditions. nih.gov

The Henry's Law constant for propachlor is estimated to be 3.6 x 10⁻⁷ atm-cu m/mole, which suggests that it is essentially nonvolatile from water surfaces. nih.gov Similarly, its vapor pressure of 7.5 x 10⁻⁴ mm Hg indicates a low potential for volatilization from dry soil surfaces. nih.gov

However, environmental conditions, particularly soil moisture, can influence the rate of volatilization. sciencedaily.com Experimental studies have shown that the volatilization half-life of propachlor from soil can vary significantly. In dry conditions, the half-life was observed to be between 94 and 189 days. nih.gov In contrast, under continuously wet conditions and with a constant airflow, the volatilization half-life decreased to between 4.5 and 18.5 days. nih.gov Favorable conditions for volatilization include low soil adsorption capacity, high soil moisture, and windy conditions. nih.gov

Interactions with Biological Systems and Biochemical Processes Non Clinical Focus

In Vitro Biochemical Assay Development and Mechanistic Investigations

The primary herbicidal activity of chloroacetamide compounds is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net This inhibition disrupts the formation of essential lipids, proteins, and lignin (B12514952) required for plant growth. researchgate.net Mechanistic studies on related compounds have identified specific molecular targets and pathways.

One of the key mechanisms involves the covalent binding of the chloroacetamide herbicide to the active site cysteine of condensing enzymes. nih.gov Research has demonstrated that these herbicides act as irreversible inhibitors of enzymes crucial for fatty acid elongation. nih.gov For instance, studies on type III plant polyketide synthases, such as chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS), have shown that chloroacetamides like metazachlor (B166288) can covalently bind to the active site cysteine, leading to enzyme inactivation. nih.gov This provides direct evidence that the cysteine residue in condensing enzymes is a primary target for this class of compounds. nih.gov

Further investigations into the mechanism of action of the related compound propachlor (B1678252) (2-chloro-N-isopropylacetanilide) have indicated that its primary effect is on nascent protein biosynthesis. cambridge.org In studies using cucumber roots, protein synthesis was found to be reduced several hours before any observable inhibition of growth, suggesting this is a primary causal factor. cambridge.org The effect on nucleic acid synthesis was determined to be a secondary consequence. cambridge.org This implicates protein biosynthesis as another significant pathway affected by these amides.

The development of in vitro biochemical assays is crucial for understanding these mechanisms. Assays measuring the activity of enzymes like fatty acid elongases and polyketide synthases in the presence of the inhibitor are common. nih.gov For example, the sensitivity of chalcone synthase to metazachlor was determined by pre-incubating the enzyme with the herbicide and measuring the subsequent inhibition. nih.gov

Table 1: Summary of In Vitro Mechanistic Findings for Related Amides

Mechanism/Assay Target Compound(s) Key Findings Reference(s)
Enzyme Inhibition Metazachlor, Metolachlor Covalently binds to the active site cysteine of condensing enzymes like chalcone synthase (CHS), causing irreversible inhibition. nih.gov nih.gov
Biosynthesis Inhibition Chloroacetamides (general) Inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net researchgate.net
Protein Synthesis Inhibition Propachlor Primary mechanism identified as the inhibition of nascent protein biosynthesis, preceding effects on growth or RNA synthesis. cambridge.org cambridge.org

Structure-Activity Relationship (SAR) Elucidation for Observed Biochemical Activities

The herbicidal efficacy of α-chloroacetamides is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds for agricultural use. Early research into this class of chemicals identified key structural features necessary for activity. cambridge.org

For a-chloroacetamides with a generic structure of R-N(R')-C(O)-CH₂Cl, the nature of the 'R' and 'R'' substituents on the nitrogen atom is critical.

Aryl and Alkyl Groups: Compounds are effective herbicides when one substituent is an alkyl group and the other is an aryl or substituted aryl group. cambridge.org

Hydrogen Substitution: If 'R' is a hydrogen atom and 'R'' is an unsubstituted aryl group, the compound is essentially inactive. cambridge.org

Aliphatic Substituents: The length and nature of aliphatic groups on the nitrogen influence activity. For certain grass species, carbon chain lengths of three were found to be optimal. cambridge.org The presence of heteroatoms, such as oxygen, in the aliphatic chain can permit longer substituents without a loss of herbicidal activity. cambridge.org

Table 2: Key Structural Features and Their Impact on Chloroacetamide Activity

Structural Feature Effect on Herbicidal Activity Reference(s)
N-Aryl and N-Alkyl Substitution Essential for high activity. cambridge.org
N-H and N-Aryl Substitution Results in an inactive compound. cambridge.org
N-Aliphatic Chain Length Optimum length of three carbons for some grass species. cambridge.org
Heteroatom in N-Aliphatic Chain Allows for longer chains without loss of activity. cambridge.org

Plant Metabolism and Uptake Studies for Amide Derivatives

Chloroacetamide herbicides are readily absorbed by both the shoots and roots of emerging plants. cambridge.org Once absorbed, they undergo rapid metabolism. The primary metabolic pathway in plants involves the detoxification of the compound through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by the enzyme glutathione S-transferase (GST). tandfonline.cominchem.org

Studies on propachlor in various plant species demonstrated that the initial and primary mode of metabolism is the nucleophilic displacement of the alpha-chloro group by the sulfhydryl group of glutathione. inchem.org This results in the formation of a glutathione conjugate. inchem.org This conjugate is not typically an end-product but rather a transient intermediate that is further metabolized. inchem.org In sorghum, for example, propachlor was not detectable in edible parts, and the principal metabolite identified was propachlor oxanilic acid. epa.gov A common feature of these metabolites is the retention of the N-isopropylaniline (NIPA) moiety. epa.gov

The rate of metabolism can influence a plant's tolerance to the herbicide. Higher levels of GST activity often correlate with increased resistance. The metabolic process effectively neutralizes the reactive chloroacetyl group, preventing it from binding to its target enzymes.

Microbial Metabolism and Biotransformation Pathways

Similar to plants, a key detoxification step in microbes is the conjugation of the herbicide with glutathione, mediated by glutathione-S-transferase. tandfonline.com However, microbial degradation can proceed further, often leading to the complete mineralization of the compound. For propachlor, biodegradation has been reported to result in substantial mineralization of its aromatic ring structure. tandfonline.com

The specific biotransformation pathways can vary depending on the microbial species and environmental conditions (aerobic vs. anaerobic).

Aerobic Degradation: In aerobic bacteria, the degradation pathway for chloroacetamides often begins with an N/C-dealkylation reaction, followed by hydroxylation and cleavage of the aromatic ring. researchgate.net Enzymes such as amidases, hydrolases, and cytochrome P450 oxygenases play pivotal roles in these catabolic pathways. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is often one of the initial breakdown mechanisms. tandfonline.comresearchgate.net

Studies on soil bacterial communities have isolated specific strains capable of degrading these herbicides. For instance, a co-culture of two bacterial isolates, identified as resembling Moraxella and Xanthobacter species, was shown to effectively degrade propachlor. nih.gov The Moraxella-like strain initiated the breakdown, releasing the metabolite 2-chloro-N-isopropylacetamide, which the Xanthobacter-like strain could then utilize. nih.gov The major degradation products of many chloroacetamides found in the environment are their ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. acs.org

Table 3: Microbial Degradation Pathways for Chloroacetamides

Condition Initial Reaction Key Enzymes/Processes Example Products Reference(s)
Aerobic N/C-Dealkylation, Ring Hydroxylation Amidase, Hydrolase, Cytochrome P450 2-chloro-N-isopropylacetamide researchgate.netnih.gov
Anaerobic Reductive Dechlorination Reductase Dechlorinated intermediates tandfonline.comresearchgate.net
General Glutathione Conjugation Glutathione S-transferase Glutathione conjugates, Ethanesulfonic acid (ESA), Oxanilic acid (OA) tandfonline.comacs.org

Investigation of 2-chloro-N,N-bis(propan-2-yl)propanamide as a Molecular Probe in Biological Research (Theoretical and Mechanistic Perspectives)

Given its chemical structure, specifically the reactive α-chloro group, this compound holds theoretical potential as a molecular probe in biological research. The chloroacetyl moiety is an electrophilic center capable of forming covalent bonds with nucleophilic residues in biomolecules, such as the sulfhydryl group of cysteine. nih.gov This reactivity could be harnessed to identify and characterize enzymes that are targets of chloroacetamide compounds.

Theoretical Applications:

Target Identification: The compound could be used as an affinity-based probe to isolate and identify novel protein targets. By synthesizing a tagged version of the molecule (e.g., with a biotin (B1667282) or fluorescent label), researchers could incubate it with cell lysates, allow it to covalently bind to its targets, and then use the tag to purify and identify the protein-probe complexes. This approach would be particularly useful for discovering targets beyond the known fatty acid elongases.

Active Site Mapping: As demonstrated with related compounds that bind to active site cysteines, this compound could be used to map the active sites of susceptible enzymes. nih.gov Mass spectrometry-based peptide mapping following enzymatic digestion can pinpoint the exact amino acid residue that has been covalently modified, providing valuable structural information about the enzyme's catalytic center. nih.gov

Mechanistic Perspectives: Computational and theoretical studies, such as those performed on propachlor, could provide significant insights into the potential of this compound as a molecular probe. researchgate.net

Molecular Docking: Simulation studies could predict the binding affinity and orientation of the compound within the active sites of various enzymes, helping to prioritize potential targets for experimental validation.

Quantum Chemistry Calculations: Analysis of the molecule's electronic structure, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can help in understanding its reactivity and interaction with biological macromolecules. researchgate.net

By leveraging its inherent reactivity, this compound could serve as a valuable chemical tool for exploring the biochemistry of pathways inhibited by chloroacetamide herbicides.

Q & A

Basic Research Questions

Q. How can 2-chloro-N,N-bis(propan-2-yl)propanamide be synthesized, and what reaction conditions optimize yield?

  • Methodology : A two-step approach is common:

Amination : React propan-2-amine with 2-chloropropanoyl chloride in a polar aprotic solvent (e.g., DCM) under nitrogen, using a base (e.g., triethylamine) to scavenge HCl .

Purification : Extract with ethyl acetate, dry over Na₂SO₄, and isolate via reduced-pressure distillation.

  • Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Excess amine (1.5–2.0 equivalents) improves yield by minimizing unreacted acyl chloride .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identify substituents:

  • δ ~1.2–1.4 ppm (doublet, isopropyl CH₃ groups).
  • δ ~4.2–4.5 ppm (quartet, N–CH(CH₃)₂).
  • Carbonyl (C=O) at ~170 ppm in 13C NMR .
    • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C–Cl bond (~550–650 cm⁻¹) .
    • Mass Spectrometry : Exact mass (calc. for C₉H₁₇ClNO: 202.10 g/mol) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation of this compound?

  • Procedure :

Grow single crystals via slow evaporation in ethyl acetate/hexane.

Use SHELXL for refinement: Input .hkl files from diffraction data, apply restraints for disordered isopropyl groups, and validate with R1 < 5% .

  • Challenges : Disordered Cl or isopropyl groups may require Hirshfeld atom refinement to resolve electron density ambiguities .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate:

  • LUMO localization on the carbonyl carbon (electrophilic site).
  • Activation energy (ΔG‡) for SN2 displacement of Cl⁻ by nucleophiles (e.g., OH⁻) .
    • Contradictions : Experimental vs. theoretical results may arise due to solvent effects (e.g., DMF stabilizes transition states better than gas-phase models) .

Q. How to analyze contradictory spectral data (e.g., unexpected NMR splitting patterns) in derivatives of this compound?

  • Case Study : If doubling of signals occurs in 1H NMR:

Check for diastereotopicity in isopropyl groups using NOESY.

Consider dynamic effects (e.g., restricted rotation) by variable-temperature NMR .

  • Resolution : Compare with crystallographic data to confirm conformational locking .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, goggles, and fume hood use (vapor pressure >1 mmHg at 25°C inferred from analogs ).
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste .
  • Toxicity Mitigation : LC-MS monitoring of degradation products (e.g., chloropropionic acid) in waste streams .

Q. How to design a stability study for this compound under varying pH and temperature?

  • Protocol :

Prepare buffered solutions (pH 2–12).

Incubate at 25°C, 40°C, and 60°C for 14 days.

Analyze degradation via HPLC (C18 column, acetonitrile:H₂O gradient) .

  • Key Metrics : Half-life (t½) and Arrhenius plots to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.